molecular formula C18H19BrN2O3 B14238907 1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone CAS No. 365428-00-8

1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone

Cat. No.: B14238907
CAS No.: 365428-00-8
M. Wt: 391.3 g/mol
InChI Key: RNTKWPCNFVDYOC-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone is an organic compound that features a bromophenyl group and a boc-protected amino pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and 2-amino-4-pyridine.

    Formation of the Intermediate: The first step involves the formation of an intermediate by reacting 3-bromobenzaldehyde with a suitable reagent to introduce the ethanone moiety.

    Protection of the Amino Group: The amino group of 2-amino-4-pyridine is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

    Coupling Reaction: The protected amino pyridine is then coupled with the intermediate under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.

    Oxidation and Reduction Reactions: The ethanone moiety can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or sulfonates.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromophenyl)-2-(2-amino-4-pyridyl)ethanone: Similar structure but without the Boc protection.

    1-(3-Chlorophenyl)-2-(2-boc-amino-4-pyridyl)ethanone: Similar structure with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-2-(2-boc-amino-3-pyridyl)ethanone: Similar structure with a different position of the amino group on the pyridine ring.

Uniqueness

1-(3-Bromophenyl)-2-(2-boc-amino-4-pyridyl)ethanone is unique due to the presence of both the bromophenyl and Boc-protected amino pyridyl groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

365428-00-8

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

tert-butyl 3-amino-4-[2-(3-bromophenyl)-2-oxoethyl]pyridine-2-carboxylate

InChI

InChI=1S/C18H19BrN2O3/c1-18(2,3)24-17(23)16-15(20)12(7-8-21-16)10-14(22)11-5-4-6-13(19)9-11/h4-9H,10,20H2,1-3H3

InChI Key

RNTKWPCNFVDYOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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